Belladonna total alkaloids

Description

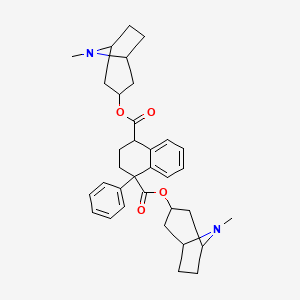

Structure

2D Structure

Properties

IUPAC Name |

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965277 | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-25-8 | |

| Record name | Belladonnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origins and Biosynthetic Pathways of Belladonna Total Alkaloids

The production of belladonna total alkaloids is a hallmark of specific genera within the plant kingdom, most notably in the Solanaceae family. The biosynthesis of these alkaloids is a complex process that has been elucidated through decades of research, with certain plant species serving as model systems for these investigations.

Plant Sources and Cultivation Methodologies for Alkaloid Research

Atropa belladonna, commonly known as deadly nightshade, stands as the most important source of tropane (B1204802) alkaloids within the Solanaceae family and has been a primary model system for studying their biosynthesis. researchgate.net The plant is a perennial native to Central and Southern Europe and is cultivated globally for its medicinal properties. researchgate.net The leaves, flowering tops, and roots of A. belladonna are all sources of these alkaloids, with concentrations varying between 0.13% and 0.70%. mdpi.com Research has shown that the roots are the primary site of tropane alkaloid synthesis. nih.govresearchgate.net From the roots, these alkaloids are then transported to other parts of the plant. nih.gov

The major alkaloids found in A. belladonna are hyoscyamine (B1674123) and its epoxide derivative, scopolamine (B1681570). researchgate.net The relative concentrations of these alkaloids can vary depending on the plant part and its developmental stage. For instance, in one study, the total alkaloid content in the roots of wild A. belladonna was found to be 8.06%, while the leaves contained 2.88%. nih.gov In cultivated varieties, the roots contained 3.3% and the leaves 1.76% of total alkaloids. nih.gov In all analyzed samples, atropine (B194438) (the racemic form of hyoscyamine) was present in higher concentrations than scopolamine. nih.gov

The amenability of A. belladonna to in vitro culture techniques has further solidified its status as a model organism. researchgate.net Plant tissue culture, including callus and hairy root cultures, has been instrumental in studying the biosynthetic pathway and exploring methods to enhance alkaloid production. researchgate.net Transgenic cultures of A. belladonna have also been developed to investigate the role of specific genes in alkaloid biosynthesis. researchgate.netpnas.org

Comparative Analysis of Belladonna Alkaloid Production Across Solanaceae Genera

While Atropa belladonna is a primary source, other genera within the Solanaceae family are also significant producers of tropane alkaloids. These include Datura, Hyoscyamus, Mandragora, Scopolia, and Withania. Comparative studies have revealed variations in the types and concentrations of alkaloids produced by these different genera.

For instance, Hyoscyamus niger (henbane) is another well-known producer of hyoscyamine and scopolamine. Datura stramonium (jimsonweed) also synthesizes these alkaloids. The production of tropane alkaloids is not ubiquitous across the Solanaceae family, with their presence being a key chemotaxonomic marker. The biosynthetic pathways leading to these alkaloids are largely conserved among the producing species within this family.

Comparative Alkaloid Content in Selected Solanaceae Species

| Species | Primary Alkaloids | Typical Total Alkaloid Content (%) | Primary Plant Part(s) for Alkaloid Accumulation |

|---|---|---|---|

| Atropa belladonna | Hyoscyamine, Scopolamine | 0.3 - 0.6 (leaves), up to 0.8 (roots) | Roots, Leaves |

| Hyoscyamus niger | Hyoscyamine, Scopolamine | 0.04 - 0.14 | Leaves, Seeds |

| Datura stramonium | Hyoscyamine, Scopolamine | 0.2 - 0.5 | Leaves, Seeds |

| Scopolia carniolica | Hyoscyamine, Scopolamine | ~0.5 | Rhizomes |

Elucidation of Belladonna Total Alkaloid Biosynthetic Pathways

The biosynthesis of this compound is a multi-step process that begins with common amino acid precursors. The pathway can be broadly divided into the formation of the tropane ring system and the synthesis of the tropic acid moiety, which are then esterified to form the final alkaloid structures.

Precursor Compounds and Metabolic Routes in Alkaloid Synthesis

The core structure of belladonna alkaloids, the tropane nucleus, and the acidic side chain are derived from distinct metabolic pathways.

The biosynthesis of the tropane ring begins with the amino acids L-ornithine and L-arginine. Both of these amino acids can be converted to putrescine, a key intermediate.

The conversion of ornithine to putrescine is a direct decarboxylation reaction catalyzed by the enzyme ornithine decarboxylase (ODC). Alternatively, arginine can be decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine through a series of enzymatic steps.

Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. This is followed by the oxidative deamination of N-methylputrescine by N-methylputrescine oxidase (MPO), which results in the formation of 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is a central branch point in the biosynthesis of both tropane and nicotine (B1678760) alkaloids.

The N-methyl-Δ¹-pyrrolinium cation then condenses with a two-carbon unit derived from acetate (B1210297) (in the form of acetoacetyl-CoA or malonyl-CoA) to form tropinone (B130398), the first metabolite in the pathway to possess the characteristic 8-azabicyclo[3.2.1]octane tropane core. Tropinone is a crucial intermediate, and its reduction leads to the formation of either tropine (B42219) or pseudotropine, which are the precursors for different classes of tropane alkaloids. In the case of belladonna alkaloids, tropinone is reduced to tropine by the enzyme tropinone reductase I (TR-I).

Key Enzymes in the Biosynthesis of the Tropane Nucleus

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | Decarboxylation of ornithine | L-Ornithine | Putrescine |

| Arginine Decarboxylase | ADC | Decarboxylation of arginine | L-Arginine | Agmatine |

| Putrescine N-methyltransferase | PMT | Methylation of putrescine | Putrescine, S-Adenosyl methionine | N-methylputrescine |

| N-methylputrescine Oxidase | MPO | Oxidative deamination | N-methylputrescine | 4-methylaminobutanal |

| Tropinone Reductase I | TR-I | Stereospecific reduction of tropinone | Tropinone | Tropine |

The tropic acid portion of hyoscyamine and scopolamine is derived from the amino acid L-phenylalanine. The biosynthesis of tropic acid involves a remarkable intramolecular rearrangement.

Phenylalanine is first converted to phenylpyruvic acid through transamination. Phenylpyruvic acid is then reduced to phenyllactic acid. It is believed that the rearrangement that forms the tropic acid structure occurs at the level of phenyllactic acid.

The final step in the formation of hyoscyamine is the esterification of tropine with tropic acid. This process is not a direct condensation but involves the formation of an intermediate called littorine (B1216117), which is the ester of tropine and phenyllactic acid. Littorine then undergoes an intramolecular rearrangement, catalyzed by a cytochrome P450 enzyme, to form hyoscyamine. Hyoscyamine can then be converted to scopolamine through a two-step oxidation process catalyzed by the enzyme hyoscyamine-6β-hydroxylase (H6H).

Enzymatic Systems Governing Belladonna Total Alkaloid Biosynthesis

The synthesis of Belladonna's tropane alkaloids is a highly regulated and compartmentalized process orchestrated by a suite of specific enzymes. These enzymatic systems guide the conversion of simple amino acid precursors into the complex final structures of hyoscyamine and scopolamine.

Ornithine Decarboxylase (ODC) and Putrescine N-Methyltransferase (PMT)

The biosynthetic journey begins with the decarboxylation of ornithine to produce putrescine, a critical first step. This reaction is catalyzed by Ornithine Decarboxylase (ODC) . acs.orgresearchgate.netfigshare.comnih.gov Studies on Atropa belladonna have shown that ODC, rather than an alternative enzyme like arginine decarboxylase (ADC), plays the primary role in supplying putrescine for tropane alkaloid (TA) biosynthesis. acs.orgresearchgate.netfigshare.com The gene for this enzyme, AbODC, is highly expressed in the roots, specifically in the cylinder tissue, which is the site of TA synthesis. acs.orgfigshare.comnih.gov Enzymatic assays have demonstrated that A. belladonna's ODC efficiently converts ornithine to putrescine. researchgate.netfigshare.comnih.gov Suppression of AbODC expression leads to a significant reduction in putrescine, its derivatives, and the final tropane alkaloids, confirming its crucial role. acs.orgfigshare.comresearchgate.net

Following the formation of putrescine, the first committed step in the pathway is catalyzed by Putrescine N-Methyltransferase (PMT) . mdpi.comfrontiersin.orgoup.comresearchgate.net This enzyme transfers a methyl group from S-adenosyl-l-methionine (SAM) to putrescine, forming N-methylputrescine. mdpi.comfrontiersin.org This methylation is a rate-limiting step and directs the metabolic flow specifically towards the formation of the tropane ring. mdpi.com The PMT enzyme is root-specific in tropane-producing plants and is considered to have evolved from spermidine (B129725) synthases, enzymes involved in primary metabolism. mdpi.comfrontiersin.orgoup.com Overexpression of the pmt gene in A. belladonna root cultures has been shown to increase the level of N-methylputrescine. oup.com

| Enzyme | Abbreviation | Function | Precursor | Product | Significance |

|---|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | Decarboxylation of ornithine | Ornithine | Putrescine | Initiates the pathway by providing the core carbon skeleton from ornithine. acs.orgresearchgate.netfigshare.com |

| Putrescine N-Methyltransferase | PMT | Methylation of putrescine | Putrescine | N-methylputrescine | First committed and rate-limiting step, directing metabolites towards alkaloid synthesis. mdpi.comfrontiersin.org |

Tropinone Reductases (TR-I and TR-II) and Branch Point Formation

After a series of reactions, N-methylputrescine is converted to tropinone, the first intermediate with the characteristic tropane core. proquest.com Tropinone stands at a critical metabolic branch point, where its fate is determined by two distinct, stereospecific enzymes: Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II) . oup.comnih.govresearchgate.netpnas.org

Tropinone Reductase I (TR-I) catalyzes the reduction of tropinone to tropine (a 3α-tropanol). nih.govresearchgate.netbiocyclopedia.com Tropine serves as the direct precursor for the biosynthesis of hyoscyamine and scopolamine. nih.govthieme-connect.com

Tropinone Reductase II (TR-II) reduces the same substrate, tropinone, but produces pseudotropine (a 3β-tropanol). nih.govresearchgate.netbiocyclopedia.com Pseudotropine is the precursor for a different class of alkaloids known as calystegines. nih.govthieme-connect.com

These two enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and, despite having a 64% amino acid sequence identity, exhibit strict and opposite stereospecificity. researchgate.netpnas.org The regulation of metabolic flow through these two branches is influenced by the respective activities of TR-I and TR-II and their access to the tropinone substrate. nih.govresearchgate.net The distinct localization of these enzymes within different root cells suggests that intermediates may be transported between cells during the biosynthetic process. oup.com This enzymatic bifurcation is crucial for determining the final alkaloid profile of the plant. nih.gov

Hyoscyamine 6β-Hydroxylase (H6H) and Scopolamine Synthesis

The final two steps in the conversion of hyoscyamine to scopolamine are catalyzed by a single bifunctional enzyme, Hyoscyamine 6β-Hydroxylase (H6H) . nih.govrsc.orgresearchgate.netnih.govnih.govresearchgate.net This non-heme, 2-oxoglutarate-dependent dioxygenase orchestrates a sequential two-step reaction: nih.govbiocyclopedia.comnih.gov

Hydroxylation: H6H first hydroxylates l-hyoscyamine (B7768854) at the 6β position to form 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govrsc.orgnih.govresearchgate.net

Epoxidation: The same enzyme then catalyzes an oxidative ring closure (epoxidation) of 6β-hydroxyhyoscyamine to form the 6,7-β-epoxide ring characteristic of scopolamine. nih.govrsc.orgnih.govresearchgate.net

The hydroxylase activity of H6H is generally much stronger and more efficient than its rate-limiting epoxidase activity. nih.govnih.gov This often results in higher accumulations of hyoscyamine compared to scopolamine in many tropane alkaloid-producing plants. nih.gov Because it catalyzes the final, decisive steps, H6H is a key enzyme controlling the ratio of hyoscyamine to scopolamine and is a significant target in metabolic engineering efforts to increase scopolamine production. nih.gov

Aromatic Amino Acid Aminotransferase (ArAT) and Phenyllactic Acid Synthesis

The tropic acid moiety of hyoscyamine is derived from the aromatic amino acid L-phenylalanine. proquest.comnih.govresearchgate.net The initial step in this conversion is the transamination of phenylalanine to phenylpyruvate, a reaction catalyzed by an Aromatic Amino Acid Aminotransferase (ArAT) . nih.govresearchgate.net

Research on A. belladonna has identified a specific aminotransferase, designated Ab-ArAT4, which is co-expressed with other known tropane alkaloid biosynthesis genes in the plant's roots. nih.govresearchgate.net Silencing this particular enzyme disrupts the synthesis of hyoscyamine and scopolamine by reducing the levels of the downstream product, phenyllactic acid. nih.govresearchgate.net Recombinant Ab-ArAT4 preferentially catalyzes this transamination. researchgate.net Subsequently, the ketone function of phenylpyruvate is reduced by a phenylpyruvic acid reductase (PPAR) to yield phenyllactic acid, which is the direct precursor for the esterification step. nih.gov

Littorine Synthase and Esterification Processes

Once the two main precursors, tropine (from the ornithine pathway) and phenyllactic acid (from the phenylalanine pathway), are synthesized, they must be joined via an ester bond. This crucial esterification step does not happen directly. Instead, in A. belladonna, phenyllactic acid is first glucosylated by a glucosyltransferase. proquest.compnas.org

This glucose ester of phenyllactic acid then serves as the acyl donor in a reaction with tropine, catalyzed by Littorine Synthase (LS) . proquest.compnas.orgnih.gov This enzyme is an acyltransferase that forms the ester littorine, a key intermediate in the pathway. proquest.comnih.gov The discovery of this mechanism, which proceeds through a glucose ester rather than a Coenzyme A thioester, highlights a distinct evolutionary path for this process in the Solanaceae family. proquest.compnas.org

Cytochrome P450 Enzymes in Alkaloid Transformation

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and versatile family of enzymes that play critical roles in generating structural diversity in plant alkaloids, including those from Belladonna. nih.govwikipedia.org They are involved in various oxidative reactions such as ring formation, rearrangement, and breakage. nih.gov In the belladonna alkaloid pathway, P450s are responsible for several key transformations:

Tropinone Formation: The cyclization of the polyketide derived from the initial precursors to form tropinone, the first tropane core structure, is catalyzed by a cytochrome P450 enzyme (CYP82M3). proquest.comnih.gov

Littorine Rearrangement: After its formation, littorine undergoes a complex intramolecular rearrangement to form hyoscyamine aldehyde. This reaction is catalyzed by a multifunctional P450 enzyme, littorine mutase/monooxygenase (CYP80F1). nih.govresearchgate.netnih.gov Hyoscyamine aldehyde is then reduced to hyoscyamine.

Alkaloid Diversification: Other P450s are involved in further modifications of the tropane scaffold, such as N-demethylation and ring-hydroxylation reactions, leading to a wider diversity of related alkaloids within the plant. nih.gov

| Enzyme | Abbreviation | Function | Significance |

|---|---|---|---|

| Tropinone Reductase I | TR-I | Reduces tropinone to tropine (3α-tropanol). | Directs metabolic flow towards hyoscyamine and scopolamine. nih.govresearchgate.net |

| Tropinone Reductase II | TR-II | Reduces tropinone to pseudotropine (3β-tropanol). | Directs metabolic flow towards calystegines. nih.govresearchgate.net |

| Hyoscyamine 6β-Hydroxylase | H6H | Performs 2-step conversion of hyoscyamine to scopolamine. | Key enzyme controlling the final scopolamine-to-hyoscyamine ratio. nih.govnih.gov |

| Aromatic Amino Acid Aminotransferase | ArAT | Transaminates L-phenylalanine to phenylpyruvate. | Initiates the synthesis of the tropic acid moiety. nih.govresearchgate.net |

| Littorine Synthase | LS | Esterifies tropine with a phenyllactic acid derivative. | Forms the key intermediate littorine. proquest.comnih.gov |

| Cytochrome P450s | CYPs | Catalyze various oxidative reactions (e.g., ring formation, rearrangement). | Crucial for forming the tropinone core and converting littorine to hyoscyamine. proquest.comnih.govnih.gov |

Genetic Regulation and Transcriptomic Analysis of Alkaloid Production

The biosynthesis of this compound, primarily tropane alkaloids (TAs), is a complex, multi-step process that is tightly regulated at the genetic level. Transcriptomic analyses have been instrumental in elucidating the genes and regulatory networks that control the production of these medicinally important compounds in Atropa belladonna. The entire biosynthetic pathway, from primary precursors to the final alkaloid products, involves numerous enzymes whose expression is precisely coordinated, both spatially and temporally.

Research has shown that the biosynthesis of TAs is compartmentalized, with the primary site of synthesis located in the roots. nih.goveujournal.orgesipreprints.org From the roots, the alkaloids are then transported to the aerial parts of the plant, such as the leaves and stems, where they accumulate. nih.gov High-throughput transcriptome sequencing has enabled the identification of key structural genes and transcription factors involved in the pathway. nih.govresearchgate.net This has revealed that the expression of pathway-specific genes is often root-specific, underscoring the specialized nature of this metabolic process. nih.govresearchgate.net

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression profiling studies have identified and characterized the expression patterns of the structural genes encoding the biosynthetic enzymes in the tropane alkaloid pathway. Digital expression pattern analysis and quantitative PCR (qPCR) have been used to determine the tissue-specific expression levels of these genes in A. belladonna. nih.gov

Key findings from these studies indicate that while genes involved in the upstream pathways (providing the primary precursors) are expressed in various tissues, the genes specific to the tropane alkaloid pathway are predominantly expressed in the roots. nih.gov For instance, genes such as putrescine N-methyltransferase (PMT), which catalyzes a committed step in the pathway, and hyoscyamine 6β-hydroxylase (H6H), which is involved in the conversion of hyoscyamine to scopolamine, show high expression levels almost exclusively in the roots. nih.govresearchgate.net

A study involving transcriptome analysis identified a specific aromatic amino acid aminotransferase, designated Ab-ArAT4, which is co-expressed with other known tropane alkaloid biosynthesis genes in the roots. eujournal.orgesipreprints.org Silencing of this gene led to a decrease in the synthesis of hyoscyamine and scopolamine, confirming its crucial role in providing the phenyllactic acid moiety for the pathway. eujournal.orgesipreprints.org

The table below summarizes the expression profiles of several key enzymes in the belladonna alkaloid biosynthetic pathway.

| Gene/Enzyme | Function | Primary Expression Site(s) | Reference(s) |

| ODC (Ornithine Decarboxylase) | Converts ornithine to putrescine | High expression in roots, also present in other tissues | nih.govresearchgate.net |

| PMT (Putrescine N-methyltransferase) | N-methylation of putrescine, a key regulatory step | Almost exclusively in roots | nih.govresearchgate.net |

| CYP80F1 (Littorine mutase) | Catalyzes the rearrangement of littorine to hyoscyamine aldehyde | Almost exclusively in roots | nih.gov |

| H6H (Hyoscyamine 6β-hydroxylase) | Converts hyoscyamine to scopolamine via anisodamine (B1666042) | Almost exclusively in roots | nih.govresearchgate.net |

| Ab-ArAT4 (Aromatic amino acid aminotransferase) | Transamination of phenylalanine to phenylpyruvate for phenyllactic acid synthesis | Co-expressed with other TA genes in roots | eujournal.orgesipreprints.org |

| PYKS (Pyrrolidine ketide synthase) | Catalyzes imine-ketide condensation for tropane skeleton construction | Roots | nih.gov |

Application of CRISPR/Cas9 for Pathway Modulation in Research

The advent of genome editing technologies, particularly the CRISPR/Cas9 system, has provided a powerful tool for functional genomics and metabolic engineering in A. belladonna. mdpi.comnih.gov This technology allows for precise, targeted modification of genes to study their function and to modulate the alkaloid production pathway. nih.govmdpi.com

A significant application of CRISPR/Cas9 in A. belladonna research has been the targeted disruption of the hyoscyamine 6β-hydroxylase (H6H) gene. mdpi.comresearchgate.netnih.gov The H6H enzyme is responsible for the two-step conversion of hyoscyamine into scopolamine. researchgate.netnih.gov By creating knockout mutations in the AbH6H gene, researchers have successfully blocked this conversion. mdpi.comnih.gov The resulting mutant plants showed a significant increase in the accumulation of hyoscyamine and produced no detectable levels of its derivatives, anisodamine and scopolamine. mdpi.comnih.gov This research not only confirms the function of H6H in vivo but also demonstrates a strategy to develop new plant lines that produce high yields of a specific desired alkaloid. mdpi.comnih.gov

In another study, CRISPR/Cas9 was used to disrupt the PYRROLIDINE (B122466) KETIDE SYNTHASE (PYKS) gene in A. belladonna hairy roots. nih.gov The PYKS enzyme is essential for the formation of the tropane skeleton. nih.gov The metabolic analysis of the pyks mutant hairy roots showed a significant reduction in the accumulation of tropane alkaloids, providing direct evidence for the critical role of this enzyme in the biosynthetic pathway. nih.gov These studies highlight the efficacy of CRISPR/Cas9 as a research tool for validating gene function and for the targeted manipulation of metabolic pathways in medicinal plants. nih.govmdpi.comnih.gov

Environmental and Stress Factors Influencing Alkaloid Biosynthesis in Controlled Research Models

While the biosynthesis of belladonna alkaloids is under strong genetic control, it is also significantly influenced by a variety of external environmental and stress factors. cropj.comnih.govekb.eg Research using controlled models, such as in vitro hairy root cultures and hydroponic systems, has allowed for the systematic investigation of how specific factors modulate alkaloid production. These studies are crucial for understanding the plant's response to its environment and for optimizing cultivation conditions for enhanced production of desired metabolites.

Elicitation, the induced production of secondary metabolites in response to stress signals, has been a key area of investigation. Plant hormones and signaling molecules, such as methyl jasmonate (MJ), are known to play a central role in plant defense and stress responses. mdpi.comnih.gov Studies on related Solanaceae species have shown that the application of MJ can significantly upregulate the expression of key biosynthetic genes like PMT and H6H, leading to an increased accumulation of tropane alkaloids. mdpi.comnih.gov

Nutrient availability is another critical factor. The concentrations of nitrogen sources, such as nitrate (B79036) and ammonium (B1175870), in the culture medium have a pronounced effect on both the growth of A. belladonna hairy roots and their alkaloid content. nih.gov Research has demonstrated that adjusting the nitrate-to-ammonium ratio can influence not only the total alkaloid yield but also the relative proportions of scopolamine and hyoscyamine. nih.gov For example, an increase in either nitrate or ammonium concentration was found to increase the scopolamine/hyoscyamine ratio. nih.gov

The table below summarizes the observed effects of various environmental and stress factors on belladonna alkaloid biosynthesis in controlled research settings.

| Factor | Model System | Observed Effect(s) | Reference(s) |

| Nitrate (NO₃⁻) | Hairy Root Culture | Has a marked effect on total alkaloid content. Modifies the scopolamine/hyoscyamine ratio. | nih.gov |

| Ammonium (NH₄⁺) | Hairy Root Culture | High concentrations can inhibit root growth. Increased concentration can increase the scopolamine/hyoscyamine ratio. | nih.gov |

| Methyl Jasmonate (MJ) | Hairy Root/Plantlet Culture (in related species) | Upregulates expression of biosynthetic genes (PMT, H6H). Enhances accumulation of tropane alkaloids. | mdpi.comnih.gov |

| Light | Whole Plant | Mentioned as a potential influencing factor on alkaloid biosynthesis. | cropj.comekb.eg |

| Temperature | Whole Plant | Mentioned as a potential influencing factor on alkaloid biosynthesis. | cropj.comekb.eg |

Advanced Methodologies for Extraction, Isolation, and Academic Analysis of Belladonna Total Alkaloids

Refined Extraction Techniques for Research-Grade Alkaloid Samples

The initial step of obtaining high-quality alkaloids for academic analysis is a robust and efficient extraction process. Modern techniques aim to maximize yield and purity while minimizing solvent consumption and degradation of target compounds.

Conventional liquid-liquid extraction (LLE) and solid-liquid extraction remain fundamental in alkaloid isolation, but their optimization is key for research applications. The choice of solvent is critical; for instance, a mixture of chloroform-methanol-ammonia (15:15:1 v/v/v) has been effectively used. ekb.egresearchgate.net Studies have shown that dichloromethane (B109758) can be a viable alternative to chloroform (B151607) for the extraction of tropane (B1204802) alkaloids. semanticscholar.org The process involves moistening the powdered plant material with an alkaline solution, such as aqueous sodium carbonate, before extracting the free alkaloid bases with an organic solvent like ether or benzene. youtube.com The alkaloids are then recovered from the organic phase by partitioning with acidified water. youtube.com

Optimization of various parameters is crucial for maximizing extraction efficiency. Research using a Modified Bubble Column Extractor with an Ultrasonic Bath (BCE-UB) identified optimal conditions for atropine (B194438) extraction from Atropa belladonna. researchgate.netijcce.ac.ir The highest yield (6.81%) was achieved using the chloroform-methanol-ammonia solvent system with a particle size of less than 350 µm, an extraction time of approximately 24 minutes, a liquor-to-material ratio of 15.08 mL/g, and an air flow of 6.31 mL/min·g. researchgate.netijcce.ac.ir This highlights the importance of systematically adjusting physical and chemical parameters to achieve research-grade yields.

| Parameter | Optimal Value |

|---|---|

| Solvent System | Chloroform-Methanol-Ammonia (15:15:1 v/v/v) |

| Particle Size | < 350 µm |

| Extraction Time | 23.95 min |

| Liquor to Material Ratio | 15.08 mL/g |

| Air Flow | 6.31 mL/min·g |

| Predicted Yield | 6.81% |

| Actual Yield | 6.31% |

In recent years, greener and more efficient extraction techniques have been adapted for alkaloid research.

Supercritical Fluid Extraction (SFE) utilizes supercritical fluids, most commonly CO2, as solvents. While the salts of hyoscyamine (B1674123) and scopolamine (B1681570) are insoluble in pure supercritical CO2, their free base forms are soluble. nih.govgoogle.com Research has found that the addition of alkaline modifiers, such as methanol (B129727) basified with diethylamine, significantly enhances the solubility and extraction yields of these alkaloids from plant matrices. nih.gov Optimal SFE conditions for alkaloids from Scopolia japonica have been identified as a temperature range of 70-90°C and a pressure of 4,000-6,000 PSI. google.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, accelerating the extraction process. scispace.com This technique can reduce extraction times and solvent consumption compared to traditional methods.

Ultrasonic-Assisted Extraction (UAE) , or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. youtube.com The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency and significantly reduced extraction times. youtube.comnih.gov Studies have shown that UAE can extract total phenols and flavonoids from sage in just 11 minutes, compared to 30 minutes for conventional methods. youtube.com For tropane alkaloids specifically, an optimized UAE method for atropine from A. belladonna leaves established the following conditions: a particle size of 180 μm, 50% methanol in water as the solvent, a solvent volume of 15 ml, and two 60-minute extraction cycles. nih.gov This approach was found to be a faster and more reliable alternative to the standard percolation method. nih.gov

Chromatographic Isolation and Purification Strategies for Academic Study

Following extraction, chromatographic techniques are indispensable for the separation, identification, and quantification of individual alkaloids within the total extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of belladonna alkaloids due to its high resolution and sensitivity. ufrgs.br A typical HPLC system for this purpose is equipped with a C18 or C8 analytical column and a UV detector set to a wavelength around 210 nm. ekb.egnih.govasianpubs.org

Mobile phases are often isocratic or gradient mixtures of an aqueous buffer (e.g., phosphoric acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ufrgs.brasianpubs.orgacademicjournals.org One study successfully quantified atropine and scopolamine in various parts of the A. belladonna plant using a C18 column with a mobile phase of 0.1 mg/mL of the standards dissolved in methanol. nih.govbrieflands.com Another method for the simultaneous determination of hyoscyamine, scopolamine, and anisodamine (B1666042) utilized a Shim-pack VP-ODS column with an isocratic mobile phase of 0.1% phosphoric acid solution (containing 0.25% SDS) and acetonitrile (60:40). asianpubs.org These methods allow for the precise quantification of major alkaloids like atropine and scopolamine, with research showing the highest concentrations are often found in the fruit and leaf extracts. nih.govbrieflands.com

| Alkaloids Analyzed | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Atropine, Scopolamine | C18 Intersil ODS-4 (4.6 mm × 250 mm, 5 µM) | Methanol (for sample prep) | Not specified | nih.gov |

| Hyoscyamine, Scopolamine, Anisodamine | Shim-pack VP-ODS (4.6 mm × 250 mm, 5 µm) | 0.1% phosphoric acid (0.25% SDS)-acetonitrile (60:40) | 210 nm | asianpubs.org |

| Atropine, Scopolamine | Eurospher-100C8 (25 × 0.46 cm) | Acetonitrile - 50 mM phosphate buffer (pH 2.95) (10:90 and 20:80 v/v) | 210 nm | academicjournals.org |

| Hyoscine, Hyoscyamine, Atropine | Reprosil-Pur Basic C18 (250 × 4.6 mm, 5 μm) | Water:Acetonitrile (65:35 v/v) | 210 nm | ekb.eg |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the qualitative and quantitative analysis of belladonna alkaloids. nih.gov GC-MS allows for the separation of volatile compounds and their subsequent identification based on their mass spectra. nih.gov

For the analysis of tropane alkaloids, which can be thermolabile, derivatization is often employed to increase volatility and stability at the high temperatures used in GC. nih.gov Silylation reagents are commonly used, with studies indicating that N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a better derivatizing agent than bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov A typical GC-MS analysis might use an HP5-MS capillary column to separate the components before they are identified using a spectral library like NIST. nih.govbrieflands.com This technique is invaluable for identifying a wide range of alkaloids and other volatile components within the plant extract. nih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers better resolution and sensitivity, making it suitable for the qualitative identification of alkaloids in different plant parts. nih.gov In one study, HPTLC was used to analyze extracts from the root, stem, leaf, and fruit of A. belladonna. After derivatization, the presence of alkaloids was confirmed by brick-colored spots under visible light in the leaf and fruit extracts. nih.govresearchgate.net

Convergence Chromatography (CC) , a modern form of Supercritical Fluid Chromatography (SFC), presents a robust alternative to traditional GC methods for analyzing tropane alkaloids. This technique uses supercritical CO2 as the primary mobile phase, which simplifies sample preparation by often eliminating the need for derivatization that is required for GC analysis of thermolabile compounds like atropine and scopolamine. A USP GC method for Atropa belladonna extract was successfully converted to a CC method, demonstrating a reproducible, high-throughput analysis that met USP suitability guidelines. This advanced method provides improved sample stability and a greener analytical alternative by reducing the use of volatile organic solvents.

Spectroscopic and Spectrometric Characterization in Academic Research

In the academic analysis of belladonna total alkaloids, spectroscopic and spectrometric techniques are indispensable for the unambiguous identification, structural elucidation, and quantification of individual alkaloid components. These methods provide detailed information on the molecular structure, functional groups, and concentration of key alkaloids such as atropine and its enantiomer hyoscyamine, as well as scopolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including the tropane alkaloids found in Atropa belladonna. Both ¹H (proton) and ¹³C (carbon-13) NMR, often in combination with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, provide a complete picture of the molecular skeleton, stereochemistry, and conformation.

In academic research, NMR is employed to confirm the identity of isolated alkaloids by comparing their spectral data with established reference values. For atropine and scopolamine, the NMR spectra reveal characteristic signals corresponding to the tropane ring system, the tropic acid moiety, and, in the case of scopolamine, the epoxide ring.

A key application of NMR in the study of these alkaloids is the determination of their conformation in solution. Research has utilized ¹H and ¹³C chemical shifts and ¹H–¹H coupling constants to investigate the spatial arrangement of the tropane ring and its substituents. For instance, in both atropine and scopolamine cations, nuclei that are symmetrically positioned in the tropane ring can become non-equivalent in the NMR spectrum. This non-equivalence arises from different shielding effects exerted by the aromatic ring of the tropic acid group, allowing researchers to map the conformational space occupied by the molecule in solution. rsc.org This detailed conformational analysis is crucial for understanding the structure-activity relationships of these neurologically active compounds. The development of a ¹³C NMR method has also been applied to determine the enantiomeric ratio of hyoscyamine, which tends to racemize into atropine during extraction processes. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Belladonna Alkaloids

Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are dependent on the solvent and experimental conditions. The data below is a generalized representation based on published research.

| Atom/Group | Atropine (Representative δ) | Scopolamine (Representative δ) |

| ¹H NMR | ||

| N-CH₃ | ~2.3 ppm | ~2.5 ppm |

| H-1/H-5 (Bridgehead) | ~3.2 ppm | ~3.3 ppm |

| H-3 (Tropanol ring) | ~5.0 ppm | ~5.1 ppm |

| Aromatic Protons | 7.2-7.4 ppm | 7.2-7.4 ppm |

| CH₂OH (Tropic acid) | ~3.8 ppm | ~3.8 ppm |

| ¹³C NMR | ||

| N-CH₃ | ~40 ppm | ~42 ppm |

| C-1/C-5 (Bridgehead) | ~60 ppm | ~58 ppm |

| C-3 (Tropanol ring) | ~67 ppm | ~65 ppm |

| C=O (Ester) | ~172 ppm | ~171 ppm |

| Aromatic C (Quaternary) | ~135 ppm | ~135 ppm |

| Aromatic C-H | ~126-128 ppm | ~126-128 ppm |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for both the identification and precise quantification of belladonna alkaloids. nih.govnih.gov Its high sensitivity and selectivity make it ideal for analyzing complex plant extracts.

For identification, MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, creating a unique mass spectrum that serves as a molecular fingerprint. In positive ionization mode, atropine typically shows a protonated molecule [M+H]⁺ at m/z 290, while scopolamine appears at m/z 304. nih.govresearchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce characteristic daughter ions. Common fragments for both alkaloids arise from the tropane skeleton, such as the ion at m/z 124. nih.gov

LC-MS/MS is the method of choice for quantification due to its ability to analyze thermally unstable compounds without derivatization, a known issue with GC-MS where atropine and scopolamine can degrade. nih.gov Quantitative methods are developed using techniques like Multiple Reaction Monitoring (MRM), which offers exceptional specificity by tracking a specific fragmentation pathway for each analyte. Academic studies have developed and validated LC-MS methods for determining the concentration of atropine and scopolamine in various plant parts and biological matrices, achieving very low limits of quantification (LOQ). brieflands.comnih.gov For example, one validated method reported LOQs for scopolamine and atropine as low as 0.92 µg/kg and 0.93 µg/kg, respectively, in feed samples. nih.govscribd.com

Table 2: Key Mass Spectrometry Data for Atropine and Scopolamine

This table summarizes typical mass-to-charge ratios observed in mass spectrometry and reported quantification limits from various academic studies.

| Parameter | Atropine | Scopolamine | Reference |

| Molecular Weight | 289.37 g/mol | 303.35 g/mol | |

| [M+H]⁺ (Parent Ion) | m/z 290 | m/z 304 | nih.govresearchgate.net |

| Common Fragment Ions | m/z 124, m/z 94 | m/z 138, m/z 108 | nih.gov |

| Reported LOQ (LC-MS/MS) | 0.93 µg/kg | 0.92 µg/kg | nih.gov |

| Reported LOQ (LC-MS/MS) | 5 µg/kg | 5 µg/kg | researchgate.net |

| Reported LOQ (HPLC) | 11.4 µg/mL | - | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Alkaloid Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the characterization of belladonna alkaloids. While generally less specific than NMR or MS for complete structural elucidation, they provide rapid and valuable information about functional groups and electronic transitions within the molecules.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the characteristic functional groups present in the alkaloid structures. ijorp.org The IR spectrum of atropine, for example, displays distinct absorption bands corresponding to the vibrations of its constituent bonds. Key signals include:

O-H stretch: A broad band typically around 3200-3400 cm⁻¹ from the hydroxyl group in the tropic acid moiety. scribd.com

Aromatic C-H stretch: Signals just above 3000 cm⁻¹ (e.g., 3080 cm⁻¹). scribd.com

Aliphatic C-H stretch: Strong absorptions below 3000 cm⁻¹ from the methyl and methylene (B1212753) groups of the tropane ring (e.g., 2964 cm⁻¹). scribd.com

C=O stretch: A strong, sharp peak around 1715-1735 cm⁻¹ from the ester carbonyl group.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

C-N stretch: An absorption band around 1111 cm⁻¹. scribd.com

Attenuated Total Reflection (ATR)-FTIR spectroscopy has been successfully applied not only for the chemotaxonomic classification of different Solanaceae species but also for the quantitative prediction of scopolamine and hyoscyamine content in plant material when combined with chemometric algorithms like partial least squares (PLS). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, which is related to the electronic transitions within its chromophores. For belladonna alkaloids, the primary chromophore is the phenyl group of the tropic acid side chain. The technique is often used for quantitative analysis based on the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for atropine and scopolamine is typically observed in the UV region. Different studies report slightly varying λmax values depending on the solvent and pH, with values for atropine cited at approximately 205 nm and 258 nm, and for scopolamine around 257 nm. ignited.inresearchgate.netfarmaciajournal.com This method can be used for the quantitative determination of total alkaloids in preparations like belladonna tincture. nih.gov

Table 3: Summary of IR and UV-Vis Spectroscopic Data for Belladonna Alkaloids

This table presents characteristic absorption data used in academic research to identify and quantify belladonna alkaloids.

| Spectroscopic Method | Parameter | Characteristic Value/Range | Associated Functional Group/Feature |

| Infrared (IR) | O-H Stretch | ~3200-3400 cm⁻¹ | Hydroxyl Group |

| Aromatic C-H Stretch | ~3080 cm⁻¹ | Phenyl Ring | |

| C=O Stretch (Ester) | ~1715-1735 cm⁻¹ | Ester Carbonyl | |

| C-N Stretch | ~1111 cm⁻¹ | Tertiary Amine | |

| UV-Visible (UV-Vis) | λmax (Atropine) | ~205 nm, ~258 nm | Phenyl Ring (Electronic Transition) |

| λmax (Scopolamine) | ~257 nm | Phenyl Ring (Electronic Transition) |

Mechanistic Pharmacology of Belladonna Total Alkaloids Non Clinical Focus

Receptor Binding Studies and Ligand Interactions of Belladonna Alkaloids

The foundational mechanism of belladonna alkaloids is their ability to bind to and block acetylcholine (B1216132) (ACh) receptors. As competitive antagonists, they occupy the same binding site as the endogenous neurotransmitter ACh without activating the receptor, thereby preventing ACh-mediated signal transduction. wikipedia.org This antagonism is not uniform across all cholinergic receptors, and research has delineated specific affinities and interactions at both muscarinic and nicotinic subtypes.

Belladonna alkaloids are recognized as non-selective antagonists of the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). rhhz.net These G-protein-coupled receptors are widely distributed throughout the central and peripheral nervous systems, and the blockade of these receptors by belladonna alkaloids is the principal source of their pharmacological effects.

In vitro binding assays using animal tissues have demonstrated the high affinity of these alkaloids for mAChRs. For instance, studies on porcine brain tissue revealed IC50 values of 4.7 nM for atropine (B194438) and 2.2 nM for scopolamine (B1681570), indicating potent binding to muscarinic receptors. rhhz.net While considered non-selective, the alkaloids exhibit some degree of subtype preference. Atropine displays the highest affinity for the M1 subtype, followed by M2 and M3, with a weaker affinity for M4 and M5 subtypes. rhhz.net Scopolamine shows a strong affinity for M1-M4 subtypes compared to the M5 subtype. rhhz.net Hyoscyamine (B1674123), another key alkaloid, has been noted for its binding to the M2 receptor. rhhz.net This competitive antagonism at M1-M5 receptors has been consistently demonstrated in various in vitro and in vivo models, forming the basis of their anticholinergic profile. rhhz.netnih.gov

While the primary targets of belladonna alkaloids are muscarinic receptors, research indicates they can also modulate nicotinic acetylcholine receptors (nAChRs), albeit at significantly lower affinities. wikipedia.orgrhhz.net Nicotinic receptors are ligand-gated ion channels, fundamentally different from the G-protein-coupled muscarinic receptors. rhhz.net

Binding assays have shown that the affinity of atropine and scopolamine for nAChRs is in the micromolar (µM) range, which is substantially lower than their nanomolar (nM) affinity for mAChRs. rhhz.netnih.gov For example, one study reported an IC50 of 284 µM for atropine and 928 µM for scopolamine at nAChRs. rhhz.net Electrophysiological studies on human α4β2 nAChRs expressed in Xenopus oocytes revealed a dual effect: atropine and scopolamine potentiated the ion current induced by low concentrations of acetylcholine, while inhibiting the current at high acetylcholine concentrations. uu.nl This suggests a complex interaction, potentially as competitive ligands at the acetylcholine binding sites of the nAChR. uu.nl Furthermore, at higher concentrations, scopolamine has been observed to increase the expression of α7-nAChR in research models. nih.govplos.org These findings indicate that while belladonna alkaloids can interact with nAChRs, these effects typically require concentrations much higher than those needed for significant muscarinic blockade.

The selectivity of belladonna alkaloids is a critical aspect of their pharmacological profile. While they are highly selective for muscarinic receptors over nicotinic receptors, they show limited selectivity among the five muscarinic subtypes. rhhz.net Pre-clinical models have been instrumental in quantifying the receptor affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of these compounds.

Research has also identified "off-target" interactions. For example, studies using human 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells found that scopolamine and atropine act as competitive antagonists at these serotonin (B10506) receptors with IC50 values of 2.09 µM and 1.74 µM, respectively. nih.gov This affinity is much lower than for muscarinic receptors but is a notable interaction in pre-clinical studies where high concentrations may be used. nih.gov

The following table summarizes key receptor affinity data for atropine and scopolamine from various pre-clinical research models.

| Compound | Receptor Target | Affinity Value (IC50) | Model System | Reference |

|---|---|---|---|---|

| Atropine | Muscarinic AChR (Total) | 4.7 nM | Porcine Brain | rhhz.net |

| Scopolamine | Muscarinic AChR (Total) | 2.2 nM | Porcine Brain | rhhz.net |

| Atropine | Nicotinic AChR | 284 µM | Binding Assay | rhhz.net |

| Scopolamine | Nicotinic AChR | 928 µM | Binding Assay | nih.gov |

| Atropine | 5-HT3A Receptor | 1.74 µM | Xenopus Oocytes | nih.gov |

| Scopolamine | 5-HT3A Receptor | 2.09 µM | Xenopus Oocytes | nih.gov |

Enzyme Inhibition and Activation Profiles of Belladonna Total Alkaloids in Research

The primary interaction of belladonna alkaloids with the cholinergic system is at the receptor level, not through direct, potent inhibition of cholinesterase enzymes like acetylcholinesterase (AChE). Atropine, for example, functions by competitively blocking muscarinic receptor sites, thereby counteracting the effects of acetylcholine accumulation that results from cholinesterase inhibition by other agents, such as organophosphates.

However, some in vitro research indicates that belladonna alkaloids can exhibit weak inhibitory activity against cholinesterases under specific conditions. One study reported that scopolamine showed competitive AChE inhibition at a concentration of 0.25 × 10⁻² M and a mixed-type inhibition at 0.5 × 10⁻² M in synaptosomal fractions from rat brain. The same study noted that atropine also inhibits AChE, with a reported inhibition constant (Ki) of 4 × 10⁻³ M in the presence of low substrate concentrations.

Conversely, another in vitro study that screened a number of alkaloids at a concentration of 1 mg/ml found that atropine and scopolamine did not show significant inhibitory activity against AChE. In that same study, other types of alkaloids, such as capsaicin, did show remarkable inhibition of both AChE and butyrylcholinesterase (BChE). This suggests that while some interaction may be measurable, belladonna alkaloids are not considered potent cholinesterase inhibitors compared to other compounds designed for that purpose. The frequent use of scopolamine in research to induce a cholinergic deficit model for testing pro-cognitive drugs further underscores that its principal mechanism is receptor antagonism rather than enzyme inhibition.

Table 1: In Vitro Cholinesterase Inhibition by Belladonna Alkaloids

| Alkaloid | Enzyme | Inhibition Type | Concentration / Ki | Source System |

|---|---|---|---|---|

| Scopolamine | AChE | Competitive | 0.25 x 10⁻² M | Rat Brain Synaptosomes |

| Scopolamine | AChE | Mixed | 0.5 x 10⁻² M | Rat Brain Synaptosomes |

| Atropine | AChE | - | Ki = 4 x 10⁻³ M | - |

Beyond the cholinergic system, research has identified other enzymatic pathways and proteins that can be modulated by belladonna alkaloids. Experimental models have shown that belladonna formulations can exert anti-inflammatory and antiviral effects by modulating specific signaling pathways. consensus.app

One key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies have demonstrated that belladonna can inhibit NF-κB signaling, which is a critical regulator of inflammatory responses. consensus.app In the context of viral infections, such as Japanese encephalitis virus (JEV), it has been suggested that atropine and scopolamine may directly interact with viral proteins. Specifically, the NS3 protein of the JEV has been identified as a potential molecular target. consensus.app

Additionally, a receptor-independent mechanism has been proposed for atropine in cardiac tissue. In vitro and in vivo studies have found that atropine can inhibit the activity of cAMP-hydrolyzing phosphodiesterase type 4 (PDE4). nih.gov This inhibition leads to increased intracellular cAMP levels, which can augment cardiac contractility. This effect is distinct from its anticholinergic activity at muscarinic receptors. nih.gov

Structure-Activity Relationship (SAR) Studies of Belladonna Alkaloids and Their Derivatives

The tropane (B1204802) alkaloid classification is defined by the presence of a characteristic bicyclic N-methyl-8-azabicyclo[3.2.1]-octane ring system. While this core structure is common to all tropane alkaloids, modifications to this ring and its stereochemistry significantly alter their pharmacological profiles.

The primary belladonna alkaloids, hyoscyamine/atropine and scopolamine, are potent anticholinergics that act as antagonists at muscarinic acetylcholine receptors. The key structural difference between them is the presence of an epoxide ring in scopolamine, which is absent in atropine and hyoscyamine. This modification influences its ability to cross the blood-brain barrier and contributes to its distinct central nervous system effects.

Comparing these to other tropane alkaloids illustrates the profound impact of structural changes. Cocaine, for instance, also possesses the tropane ring but functions as a potent central nervous system stimulant by inhibiting the reuptake of dopamine (B1211576), serotonin, and norepinephrine. Its structure differs significantly in the substitutions on the tropane ring compared to the belladonna alkaloids.

Further SAR insights can be gained by comparing tropane alkaloids to related structures like granatane alkaloids, which feature a larger N-methyl-9-azabicyclo[3.3.1]-nonane core. The addition of a single carbon atom to the ring system alters the three-dimensional shape and, consequently, the biological and pharmacological activities of the resulting compounds. Synthetic derivatives, such as the phenyltropanes, which are based on the tropane scaffold, have also been developed to explore and modify activity, further highlighting the sensitivity of the mechanistic activity to the core ring structure.

The ester side chain attached at the C-3 position of the tropane ring is a critical determinant of the pharmacological activity and receptor specificity of belladonna alkaloids. Hyoscyamine (the pure levorotatory isomer) and atropine (the racemic mixture) are esters formed from the alcohol tropine (B42219) and tropic acid.

The hydrolysis of this ester bond, which can be achieved chemically, separates the molecule into tropine and tropic acid, resulting in a loss of the characteristic anticholinergic potency. This demonstrates that the intact ester is essential for high-affinity binding to muscarinic receptors. The specific structure of the tropic acid side chain, including the presence of a primary alcohol and a phenyl group attached to the same chiral carbon, is crucial for this interaction.

The biosynthesis of this side chain involves a unique intramolecular rearrangement of a phenyllactic acid moiety, underscoring its specialized role. The importance of the ester side chain is further emphasized when comparing belladonna alkaloids to other tropane alkaloids like cocaine. Cocaine is a diester, with a benzoyl ester at C-3 and a methyl ester at C-2 of the tropane ring. These different ester side chains are responsible for its entirely different mechanism of action (a dopamine reuptake inhibitor) compared to the muscarinic antagonism of atropine. This stark contrast in pharmacological effect, despite sharing the same tropane core, powerfully illustrates the determinative role of the ester side chains in receptor interaction and ligand specificity.

Table 2: Comparison of Tropane Alkaloid Structures and Primary Mechanisms

| Alkaloid | Core Structure | Ester Side Chain(s) at C-3 | Primary Mechanistic Activity |

|---|---|---|---|

| Atropine/Hyoscyamine | Tropane | Tropic Acid | Muscarinic Acetylcholine Receptor Antagonist |

| Scopolamine | Scopine (Epoxidized Tropane) | Tropic Acid | Muscarinic Acetylcholine Receptor Antagonist |

| Cocaine | Tropane | Benzoic Acid (also has C-2 methyl ester) | Dopamine/Norepinephrine/Serotonin Reuptake Inhibitor |

Computational Approaches to SAR Prediction and Ligand Design

The exploration of the structure-activity relationships (SAR) of this compound has been significantly advanced by computational methodologies. These in silico techniques provide a molecular-level understanding of the interactions between the alkaloids and their biological targets, primarily the muscarinic acetylcholine receptors (mAChRs). By predicting binding affinities and elucidating the structural determinants of activity, computational approaches facilitate the rational design of novel ligands with potentially improved therapeutic profiles. The primary methods employed in the study of belladonna alkaloids include molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method allows for the estimation of binding affinity through scoring functions, which calculate the strength of the interaction. For belladonna alkaloids, docking studies have been crucial in identifying the key amino acid residues within the binding pockets of muscarinic receptor subtypes that are essential for antagonist activity.

QSAR studies, on the other hand, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of novel, structurally related compounds. While specific 3D-QSAR studies on a broad series of belladonna alkaloid derivatives are not extensively documented in publicly available literature, the principles of QSAR are foundational to the rational design of new tropane-based muscarinic antagonists.

Detailed Research Findings

Recent research has focused on the application of molecular docking to understand the SAR of atropine and its analogues at the M1 muscarinic acetylcholine receptor. One such study computationally designed several atropine congeners and evaluated their binding affinities against the M1 receptor (PDB ID: 5CXV) using the Glide software from Schrödinger. The docking simulations were performed using the OPLS-2005 force field, and the binding affinities were estimated by the Glide score (GScore), which accounts for various energetic terms such as van der Waals forces, electrostatic interactions, and solvation energies.

The results of these docking studies provide valuable insights into the structural requirements for effective binding to the M1 receptor. For instance, the docking of atropine itself into different crystal structures of the M1 receptor has revealed that an increase in the volume of the binding site can accommodate the ligand and lead to more favorable binding energies, with calculated energies ranging from -8.3 kcal/mol to -8.9 kcal/mol. nih.gov These studies highlight the importance of pi-cation and pi-sigma interactions in the binding of atropine. nih.gov

In a study that combined X-ray crystallography of atropine with computational methods, a homology model of the rat M1 muscarinic receptor was used to dock a series of agonists. nih.gov The docking studies were able to correctly reproduce the experimental binding affinities of these agonists, validating the computational model and providing a framework for understanding the molecular determinants of ligand binding. nih.gov

While the primary focus of belladonna alkaloid research is on their muscarinic receptor antagonism, computational studies have also explored their interactions with other receptors. For example, in silico docking has been used to investigate the binding of scopolamine and atropine to the 5-HT3 receptor. nih.gov This research demonstrated that both alkaloids can act as competitive antagonists at this receptor, with calculated Ki values in the micromolar range. nih.gov The docking poses suggested that the orientation of the carbonyl linker in scopolamine within the binding site may contribute to its lower potency at the 5-HT3 receptor compared to established antagonists. nih.gov

The table below summarizes the results of a molecular docking study of atropine analogues with the M1 muscarinic acetylcholine receptor.

This table presents the Glide scores from a molecular docking study of atropine analogues against the M1 muscarinic acetylcholine receptor. nih.gov A more negative Glide score indicates a stronger predicted binding affinity.

The design of novel tropane derivatives as muscarinic receptor antagonists has also been an area of active research. Through the optimization of the structure-activity relationship around the tropane scaffold, potent M3 muscarinic receptor antagonists have been identified. nih.gov These efforts often involve computational approaches to guide the synthesis of new compounds with improved selectivity and potency.

Chemical Synthesis and Derivatization of Belladonna Total Alkaloids and Analogs in Research

Total Synthesis Approaches to Belladonna Alkaloids and Key Intermediates

The total synthesis of belladonna alkaloids has evolved from classical biomimetic approaches to highly sophisticated stereoselective strategies, enabling precise control over the complex three-dimensional architecture of the tropane (B1204802) skeleton.

A monumental achievement in the field was Sir Robert Robinson's 1917 total synthesis of tropinone (B130398), the precursor to several belladonna alkaloids like atropine (B194438). semanticscholar.orgwikipedia.orgchemicalbook.com This synthesis is celebrated for its elegance, efficiency, and biomimetic approach, as it mimics the presumed biosynthetic pathway in the plant. wikipedia.orgresearchgate.net

The reaction is a one-pot synthesis that brilliantly combines three simple, readily available reactants: succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or acetone). wikipedia.orgchemicalbook.com This "double Mannich" reaction involves a series of tandem intermolecular and intramolecular reactions to construct the bicyclic tropane core. wikipedia.orgresearchgate.net The key steps in the reaction mechanism are:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine. wikipedia.org

Intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure. wikipedia.org

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid. wikipedia.org

Formation of a new enolate and a new imine. wikipedia.org

A second intramolecular Mannich reaction to complete the second ring closure. wikipedia.org

Decarboxylation to yield the final product, tropinone. wikipedia.org

Initially, the synthesis had a yield of 17%, which was later improved to over 90%. wikipedia.orgchemicalbook.com Robinson's synthesis was decades ahead of its time in its retrosynthetic logic and remains a classic example taught in organic chemistry, inspiring the development of efficient strategies for complex molecule synthesis. semanticscholar.orgrsc.org

While Robinson's synthesis produces the tropinone core, many biologically active alkaloids require specific stereochemistry. Modern research has focused on developing stereoselective methods to control the orientation of substituents on the tropane ring.

One key strategy involves the enantioselective deprotonation of tropinone using chiral lithium amides. researchgate.net This method can produce substituted cycloheptenones with high enantiomeric excess (up to 95% ee), which serve as versatile building blocks for various tropane alkaloids, including physoperuvine. researchgate.net The enantioselectivity of this reaction can be significantly enhanced by the addition of lithium chloride (LiCl). researchgate.net

Another innovative approach builds the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, which is then followed by a vinyl aziridine (B145994) rearrangement. acs.orgnih.gov This strategy is highly versatile and enables late-stage structural diversification at key positions (N8, C3, C6, or C7) that are crucial for modulating the biological properties of these molecules. acs.orgnih.gov This method has been successfully used to synthesize six different tropane alkaloids and several of their analogs in just five to seven steps. acs.orgnih.gov

| Synthesis Strategy | Key Features | Target/Intermediate |

| Robinson's Biomimetic Synthesis | One-pot, tandem "double Mannich" reaction. wikipedia.orgresearchgate.net | Tropinone semanticscholar.org |

| Enantioselective Deprotonation | Uses chiral lithium amides to deprotonate tropinone. researchgate.net | Chiral cycloheptenones, Physoperuvine researchgate.net |

| Aziridination/Rearrangement | Aziridination of a cycloheptadiene followed by vinyl aziridine rearrangement. acs.orgnih.gov | 8-azabicyclo[3.2.1]octane core for various alkaloids. acs.orgnih.gov |

Semi-Synthetic Modifications of Naturally Occurring Belladonna Alkaloids

Semi-synthesis, which involves the chemical modification of naturally isolated alkaloids, is a powerful tool for generating novel compounds. This approach leverages the complex core structure provided by nature to create derivatives with altered or improved properties. The contemporary pharmaceutical industry manufactures over 20 active pharmaceutical ingredients that contain the tropane moiety, many of which are derived through semi-synthetic routes. researchgate.net

Creating novel derivatives is essential for probing the mechanisms of action of belladonna alkaloids. By systematically altering the structure, researchers can identify which parts of the molecule are essential for its biological activity. For instance, synthetic strategies that allow for late-stage functionalization are particularly valuable. nih.gov These methods enable the targeted modification of specific positions on the tropane skeleton, such as the nitrogen at position 8 (N8) or the carbons at positions 3, 6, and 7 (C3, C6, C7). nih.gov

An example of this is the hydrolysis of a benzoate (B1203000) ester at the C3 position to yield the alcohol (tropine or pseudotropine), which can then be re-esterified with different acyl groups. acs.orgnih.gov This process was used in the first total synthesis of datumetine (B1594502) and trans-3β-(cinnamoyloxy)tropane. acs.orgnih.gov Such analogs are crucial for conducting detailed mechanistic and pharmacological studies.

Derivatization is the cornerstone of exploring structure-activity relationships (SAR), which define how a molecule's chemical structure relates to its biological effects. For tropane alkaloids, SAR studies have revealed critical insights into their interaction with biological targets.

Research has shown that the stereochemistry of the molecule is a key determinant of its pharmacological action. For example, the S-(–)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent than the R-(+)-isomer due to differences in affinity for muscarinic receptors. nih.gov

Furthermore, the orientation of substituents at the C3 position has been found to play a significant role in the psychoplastogenic (neuron-growing) effects of certain tropane alkaloids. nih.gov SAR studies on cocaine analogs have also been extensive, aiming to develop antagonists by modifying the tropane core. sciencepublishinggroup.com Compounds with a tropane nucleus that bear a diester group have demonstrated local anesthetic and central nervous system stimulant actions. researchgate.net These findings, derived from the synthesis and testing of numerous derivatives, provide a roadmap for designing new compounds with desired therapeutic profiles.

| Modification Site | Structural Feature | Impact on Activity |

| C3 Stereocenter | S-(-)- vs. R-(+)-isomer of hyoscyamine | S-(-)-isomer is 30-300x more potent. nih.gov |

| C3 Substituent | Orientation of the ester group | Influences psychoplastogenic effects. nih.gov |

| Tropane Nucleus | Presence of a diester group | Associated with local anesthetic and CNS stimulant properties. researchgate.net |

Combinatorial Chemistry and High-Throughput Synthesis for Novel Tropane Alkaloid Analogs

Combinatorial chemistry is a synthetic strategy that facilitates the rapid and simultaneous production of a large number of structurally related compounds, known as a chemical library. researchgate.netnih.gov This approach, when coupled with high-throughput screening (HTS), allows for the efficient testing of vast collections of molecules against biological targets to identify new "hit" compounds. researchgate.net

While specific applications to belladonna alkaloids are emerging, the principles of combinatorial chemistry are highly relevant to the discovery of novel tropane alkaloid analogs. The general strategy involves using a common molecular scaffold—in this case, the 8-azabicyclo[3.2.1]octane core—and systematically attaching a variety of different chemical "building blocks" at designated points of diversification. nih.gov

For tropane alkaloids, this could involve creating libraries with diverse ester groups at the C3 position or various substituents on the N8 nitrogen. Synthetic routes that are amenable to late-stage functionalization are ideal for this purpose, as they allow for the rapid generation of many analogs from a common intermediate. nih.gov The integration of these advanced synthesis and screening technologies holds the potential to accelerate the discovery of new tropane-based molecules with unique therapeutic properties. researchgate.net

Biotechnological and Metabolic Engineering Approaches for Belladonna Total Alkaloid Research

In Vitro Culture Systems for Alkaloid Production and Biosynthetic Studies

Callus and Suspension Culture Applications

Callus and suspension cultures are fundamental techniques in plant biotechnology, providing a controlled environment for studying and producing secondary metabolites like belladonna total alkaloids. These systems involve growing undifferentiated plant cells in vitro on nutrient-rich media.

Research has demonstrated the feasibility of producing tropane (B1204802) alkaloids in Atropa belladonna callus cultures. Studies have shown that the concentration of growth regulators, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), in the culture medium significantly influences callus induction and alkaloid production. For instance, the highest callus formation has been observed on MS medium supplemented with 1.0 mg/L and 2.0 mg/L of 2,4-D. scispace.com Furthermore, the highest concentrations of atropine (B194438) (376.62 µg/g DW) and scopolamine (B1681570) (103.16 µg/g DW) were achieved in leaf-derived callus on a medium containing 0.5 mg/L of 2,4-D. scispace.com

The addition of elicitors and precursors to the culture medium can further enhance alkaloid accumulation. For example, the application of jasmonic acid (50 µM) and yeast extract (0.5 g/L) has been shown to increase the content of both atropine and scopolamine in callus cultures. researchgate.net Feeding the cultures with ornithine, a precursor in the tropane alkaloid biosynthetic pathway, at a concentration of 1mM, also led to enhanced alkaloid production. researchgate.net

However, a significant challenge with callus and suspension cultures is that they often exhibit lower alkaloid yields compared to differentiated tissues like roots. This is because the genetic and biosynthetic stability for producing complex secondary metabolites can be diminished in undifferentiated cells.

Table 1: Effect of Elicitors on Tropane Alkaloid Production in Atropa belladonna Callus Culture

| Elicitor | Concentration | Atropine Content Increase (%) | Scopolamine Content Increase (%) |

| Jasmonic Acid | 50 µM | 479.3 | 70.4 |

| Yeast Extract | 0.5 g/L | 32.2 | 2.2 |

Hairy Root Cultures for Enhanced Alkaloid Biosynthesis and Pathway Elucidation

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, offer a more stable and productive system for belladonna alkaloid research. These cultures are characterized by their fast growth, genetic stability, and high capacity for secondary metabolite production, often exceeding that of the parent plant. nih.gov

Studies have consistently shown that hairy root cultures of Atropa belladonna produce significant quantities of tropane alkaloids, including atropine and scopolamine, with amounts comparable to or even higher than those found in field-grown plants. nih.gov The rolC gene, one of the genes transferred from the Ri plasmid of A. rhizogenes to the plant genome, has been identified as being as effective as the combination of rolA, B, and C genes in stimulating the production of hyoscyamine (B1674123) and scopolamine in A. belladonna hairy roots. nih.gov

Hairy root cultures serve as an excellent model for elucidating the biosynthetic pathways of tropane alkaloids. The controlled environment allows for precise feeding experiments with labeled precursors and the study of enzyme activities. For instance, the biotransformation potential of A. belladonna hairy root clones has been demonstrated, showcasing their ability to perform simultaneous oxidation and reduction of various aromatic carbonyl compounds. researchgate.net This highlights the metabolic versatility of these cultures and their utility in studying enzymatic reactions relevant to alkaloid biosynthesis.

Furthermore, the transcriptome of A. belladonna hairy roots has been analyzed to identify and study the expression of genes involved in the tropane alkaloid biosynthetic pathway. This has led to a near-complete elucidation of the biosynthesis of hyoscyamine and scopolamine. researchgate.net

Bioreactor Systems for Scalable Research Production

To scale up the production of belladonna alkaloids from hairy root cultures for research purposes, various bioreactor systems have been developed and optimized. These systems provide a controlled environment for large-scale cultivation of hairy roots, overcoming the limitations of shake flasks.

Different types of bioreactors, including airlift, bubble column, and stirred tank reactors, have been successfully used for A. belladonna hairy root cultures. nih.gov The design of these bioreactors is crucial, as hairy roots are sensitive to shear stress and can form dense mats that hinder nutrient and oxygen transfer. nih.gov

Research has shown that bioreactor-grown hairy roots can produce higher amounts of alkaloids compared to shake-flask cultures. For example, a study using a 1.5-liter bioreactor demonstrated that optimizing parameters such as aeration (1.25 vvm) and agitation (70 rpm) could lead to a significant increase in scopolamine production, reaching 1.59 mg/g dry weight. scielo.brscispace.comresearchgate.net This highlights the potential of bioreactor technology for the scalable production of belladonna alkaloids for further research and potential commercial applications.

Table 2: Comparison of Scopolamine Production in Shake Flask vs. Bioreactor

| Culture System | Scopolamine Production (mg/g DW) |

| Shake Flask | Lower (specific values vary by study) |

| Bioreactor (1.5L) | 1.59 |

Genetic Engineering and Metabolic Pathway Manipulation

Overexpression of Rate-Limiting Enzymes

Metabolic engineering through the overexpression of rate-limiting enzymes in the tropane alkaloid biosynthetic pathway is a powerful strategy to enhance the production of specific alkaloids in Atropa belladonna.